5-Fluoro-2-hydroxymandelic acid
Description
5-Fluoro-2-hydroxymandelic acid is a fluorinated derivative of mandelic acid (2-hydroxyphenylacetic acid), where a fluorine atom is substituted at the 5-position of the aromatic ring. While direct references to this compound are absent in the provided evidence, its structure can be inferred as analogous to mandelic acid (α-hydroxyphenylacetic acid) with a fluorine modification. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs . Mandelic acid itself is a well-studied chiral molecule used in pharmaceuticals and as a resolving agent . The introduction of fluorine at the 5-position likely alters the compound’s acidity, solubility, and biological activity, making it a candidate for exploration in drug development or biochemical research.
Properties
Molecular Formula |
C8H7FO4 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI Key |
UWZFOLJDVYGDSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxymandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of 5-Fluoro-2-hydroxymandelic acid may involve multi-step synthesis starting from commercially available precursors. The process includes esterification, fluorination, and hydrolysis steps. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Fluoro-2-hydroxymandelic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxymandelic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 5-fluoro-2-hydroxymandelic acid, enabling a comparative analysis based on chemical properties and research findings:
L-Mandelic Acid [(R)-(-)-Mandelic Acid]
- Structure : 2-Hydroxyphenylacetic acid.
- CAS : 611-71-2 | Molecular Weight : 152.14 g/mol .
- Key Properties :
- Pharmacological Relevance : Used in dermatology (e.g., acne treatments) and as a urinary antiseptic .
- Fluorination in the 5-position may enhance membrane permeability or enzyme inhibition in therapeutic applications .
5-Fluoro-2-hydroxybenzoic Acid
- Structure : Fluorine at 5-position and hydroxyl at 2-position on benzoic acid.
- CAS : 345-16-4 | Molecular Weight : 156.11 g/mol .
- Key Properties: Used in life sciences research (e.g., enzyme inhibition studies).
- Pharmacological Relevance: Fluorinated benzoic acids are intermediates in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) or anticancer agents .
- Comparison : While structurally distinct (benzoic acid vs. mandelic acid backbone), both compounds share fluorinated aromatic motifs. The hydroxymandelic acid derivative may exhibit different pharmacokinetics due to its α-hydroxy group, enabling chelation or interaction with metal-dependent enzymes .
3-Phenoxymandelic Acid
- Structure: Mandelic acid with a phenoxy group at the 3-position.
- CAS : 66637-86-3 | Molecular Weight : 242.25 g/mol .
- Key Properties: Purity: 95% (commercial). Functional groups: Phenoxy substitution may enhance binding to hydrophobic enzyme pockets.
- In contrast, 5-fluoro substitution in 2-hydroxymandelic acid balances lipophilicity and electronic effects without significant steric hindrance .
5-Fluoro-2′-Deoxyuridine (FdUrd)
- Structure : Fluorinated pyrimidine analog.
- CAS: Not explicitly listed | Pharmacological Data: IC₅₀ values: 88–340 nM against colon carcinomas (DLD-1, HCT-15) . Mechanism: Incorporated into DNA via triphosphate forms, inhibiting thymidylate synthase .
- Fluorine enhances metabolic stability and enzyme affinity, a principle that may extend to 5-fluoro-2-hydroxymandelic acid in modulating biochemical pathways .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Fluorination Effects: Fluorine substitution in aromatic compounds enhances metabolic stability and target binding. For example, FdUrd’s antitumor efficacy is attributed to fluorine’s electronegativity, which stabilizes its interaction with DNA polymerases .
- Structural Flexibility : The α-hydroxy and carboxyl groups in mandelic acid derivatives enable chelation of metal ions (e.g., Cu²⁺, Fe³⁺), suggesting applications in metal-dependent enzyme inhibition or antioxidant therapies .
- Gaps in Literature: No direct studies on 5-fluoro-2-hydroxymandelic acid were identified. Further research is needed to elucidate its synthesis, stability, and biological activity relative to analogs like 5-fluoro-2-hydroxybenzoic acid or FdUrd.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
